Glutamate, the major excitatory neurotransmitter in the CNS, activates eight known subtypes of metabotropic glutamate receptors (mGluRs). Highly selective modulators designed to act at allosteric sites on certain mGluR subtypes are being developed to preferentially regulate subtype-specific, glutamate-induced receptor activation. Ro 01-6128 is a positive allosteric modulator of mGluR1 that can potentiate glutamate-induced calcium release at rat mGluR1a with an EC50 value of 104 nM. Ro 01-6128 activates ERK1/2 phosphorylation in the absence of exogenously added glutamate with an EC50 value of 248 nM and potentiates glutamate-induced cAMP production with an EC50 value of 21.5 μM. Ro01-6128 is a positive allosteric modulator of mGlu1 receptors. Ro01-6128 potentiates glutamate-induced calcium release (EC50 = 104.2 nM at rat mGluR1a).
Compound Description: Flupirtine is a centrally acting, non-opioid analgesic with muscle relaxant properties. It is used to treat acute and chronic pain, particularly pain associated with muscle tension or degenerative joint diseases [, ].
Compound Description: Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with various conditions, including degenerative joint diseases [].
Relevance: Diclofenac, while structurally dissimilar to Diphenylacetyl-carbamic acid ethyl ester, is mentioned in the context of multicomponent crystal formation with Flupirtine [, ]. This suggests a potential research interest in exploring multicomponent crystals involving Diphenylacetyl-carbamic acid ethyl ester and other pharmacologically active compounds.
Compound Description: This compound serves as a key chiral intermediate in the synthesis of Rivastigmine, a drug used to treat mild to moderate dementia associated with Alzheimer's disease [, , ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Q-203 Ditosylate, also known as Q-203, is a mycobacterium tuberculosis protein potentially for the treatment of tuberculosis. The optimized IPA compound Q203 inhibited the growth of MDR and XDR M. tuberculosis clinical isolates in culture broth medium in the low nanomolar range and was efficacious in a mouse model of tuberculosis at a dose less than 1 mg per kg body weight, which highlights the potency of this compound.
Q8 is a novel cysteinyl leukotreine receptor antagonist, inhibiting VEGF-independent angiogenesis and exerting an additive anti-angiogenic response with bevacizumab.
QCA570 is an Exceptionally Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of the Bromodomain and Extra-Terminal (BET) Proteins Capable of Inducing Complete and Durable Tumor Regression. QCA570 achieves complete and durable tumor regression in leukemia xenograft models in mice at well-tolerated dose-schedules. QCA570 is the most potent and efficacious BET degrader reported to date.
QC6352 is a potent KDM4 family inhibitor that is efficacious in breast and colon cancer PDX models. QC6352 demonstrated an IC50 of 5 nM in BR0869f after a 5-day incubation, and an IC50 of 13 nM in the SU60 model. as excellent physical properties
and drug-like characteristics. QC6352 showed favorable in vivo efficacy in a breast cancer PDX model and reduced the tumor initiating cell populations, which are associated with resistance to chemotherapy treatments.